Structural Differentiation: 2-Chloro-5-carbonyl-chromenone vs. 6-Bromo-2-thienopyridinyl-chromenone Isomer
The target compound places a 2-chloro substituent on the thienopyridine ring and links the chromen-4-one via a carbonyl at the THTP 5-position, whereas the commercially available analog 6-bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one (CAS 1883329-46-1) carries a bromine at the chromenone 6-position and connects the thienopyridine directly at the chromenone 2-position without a carbonyl spacer . The target compound’s carbonyl linker introduces an additional hydrogen-bond acceptor and rotational degree of freedom that is absent in the direct aryl-aryl linked analog, altering the electrostatic potential surface and the conformational ensemble accessible to the molecule.
| Evidence Dimension | Topological polar surface area (tPSA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | tPSA = 63.7 Ų; HBA = 4 (ZINC42981 prediction) [1] |
| Comparator Or Baseline | 6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one: tPSA = 43.4 Ų; HBA = 3 (ChemSpider ID 128940653) |
| Quantified Difference | ΔtPSA = +20.3 Ų; ΔHBA = +1 |
| Conditions | In silico calculation using standard molecular descriptors |
Why This Matters
A higher tPSA and additional H-bond acceptor can improve aqueous solubility and modulate blood-brain barrier penetration, making the target compound preferable for CNS or systemic exposure screens where the bromo analog may be too lipophilic.
- [1] ZINC42981 entry. ZINC Database. View Source
